4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3/c17-15-3-2-14(10-16(15)18)11-20-8-4-13(5-9-20)12-21-7-1-6-19-21/h1-3,6-7,10,13H,4-5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMATLBNPCECNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine typically involves multi-step organic reactions:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperidine ring: This step may involve nucleophilic substitution reactions where the pyrazole is attached to a piperidine derivative.
Introduction of the dichlorobenzyl group: This can be done through alkylation reactions using 3,4-dichlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.
Reduction: Reduction reactions could target the dichlorobenzyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study highlighted that certain pyrazole compounds exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, suggesting a potential role in cancer therapy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine has been evaluated for its ability to modulate inflammatory pathways. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could be beneficial for conditions such as arthritis and other inflammatory diseases .
Molecular Docking Studies
Computational studies using molecular docking have provided insights into the binding affinity of this compound with various biological targets. The docking results suggest that this compound interacts effectively with receptors involved in pain and inflammation pathways. These interactions are crucial for understanding how this compound can exert its therapeutic effects .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes linked to disease processes. For example, it has shown moderate inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, indicating potential applications in treating gout or hyperuricemia .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s piperidine-pyrazole-dichlorobenzyl architecture is compared below with analogs differing in core heterocycles, substituents, or functional groups:
Key Observations :
- Core Flexibility: Replacing piperidine with morpholine (as in ) retains antimycobacterial activity, suggesting the dichlorobenzyl group’s lipophilicity is critical.
- Substituent Impact : The pyrazole-methyl group in the target compound may mimic indole-methyl in the morpholine analog , but the latter’s superior anti-TB activity (MIC = 6.25 μg/ml) highlights the role of the indole ring in target engagement.
Structural-Activity Relationships (SAR)
- Halogenation : The 3,4-dichlorobenzyl group is conserved across active analogs (e.g., ), likely enhancing lipophilicity and target binding via van der Waals interactions.
- Heterocyclic Diversity : Pyrazole-containing compounds (e.g., ) show versatility in receptor modulation, while indole derivatives () exhibit stronger anti-TB activity, possibly due to π-π stacking with bacterial targets.
- Functional Groups : Sulfonyl groups in piperazine analogs () may improve solubility but reduce membrane permeability compared to methyl-pyrazole substituents.
Biological Activity
The compound 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine is a member of the piperidine class of compounds, which has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure comprises a piperidine ring substituted with a dichlorobenzyl group and a pyrazole moiety, which contributes significantly to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising anticancer activity. For instance, a series of pyrazole derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. The results showed that certain derivatives demonstrated significant cytotoxic effects, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
Antimicrobial Activity
Moreover, pyrazole-based compounds have been reported to possess antimicrobial properties. A study highlighted that specific pyrazole derivatives displayed moderate to excellent activity against several phytopathogenic fungi, indicating their potential use as antifungal agents . This aligns with findings that suggest the disruption of bacterial cell membranes as a mechanism for the observed antimicrobial effects .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented. For example, pyrazole derivatives have shown inhibitory effects on xanthine oxidase (XO), an enzyme implicated in various diseases, including gout. One study reported that certain synthesized pyrazole-based 1,3,4-oxadiazole derivatives exhibited moderate inhibitory activity against XO with IC50 values ranging from 72.4 µM to 75.6 µM .
Neuropharmacological Effects
Additionally, some pyrazole derivatives have been investigated for their neuropharmacological properties. Compounds similar to this compound have been shown to act as positive allosteric modulators at muscarinic receptors, which are critical for various neurological functions . This suggests potential applications in treating neurodegenerative diseases.
Study 1: Anticancer Activity Evaluation
In a preclinical study focusing on the anticancer activity of pyrazole derivatives, researchers synthesized a series of compounds and tested them against breast cancer cell lines. The study employed the Combination Index method to analyze the synergistic effects of these compounds when used alongside conventional chemotherapy agents like doxorubicin. The findings revealed that certain pyrazole derivatives significantly enhanced the cytotoxicity of doxorubicin compared to its standalone use .
Study 2: Antimicrobial Efficacy Assessment
A comprehensive evaluation of several pyrazole amide derivatives was conducted to assess their antifungal activities against seven phytopathogenic fungi. The results indicated that specific compounds exhibited higher antifungal activity than established fungicides such as boscalid. This study underscores the potential of these derivatives as effective antifungal agents in agricultural applications .
Research Findings Summary Table
Q & A
Q. Critical Parameters :
- Reaction Temperature : Maintain 0–5°C during benzylation to minimize side reactions.
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve yields.
Basic: How is the structural elucidation of this compound validated?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Resolve the 3D configuration using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are analyzed to confirm stereochemistry .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP). Key signals include:
- Piperidine CH₂: δ 2.5–3.2 ppm (multiplet).
- Pyrazole protons: δ 7.5–8.1 ppm (singlet for N-CH₂-pyrazole).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₆Cl₂N₃ requires [M+H]⁺ = 336.0722).
Data Cross-Validation : Discrepancies between crystallographic and NMR data (e.g., rotameric forms) are resolved via variable-temperature NMR .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies focus on modifying key substituents:
Pyrazole Substitution : Replace the pyrazole with imidazole or triazole to assess impact on receptor binding.
Benzyl Halogenation : Compare 3,4-dichloro with 3-chloro-4-fluoro analogs to evaluate halogen-dependent activity .
Piperidine Modifications : Introduce methyl or carbonyl groups to alter lipophilicity and bioavailability.
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Target Receptor |
|---|---|---|
| 3,4-Dichlorobenzyl (Parent) | 12 nM | BK B2 Receptor |
| 3-Chloro-4-Fluorobenzyl | 8 nM | BK B2 Receptor |
| Pyrazole → Imidazole | >1 µM | Reduced affinity |
Method : Use in vitro receptor binding assays (radioligand displacement) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
VT-NMR : Perform variable-temperature NMR (e.g., 25°C to −40°C) to detect rotameric freezing.
DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to identify dominant conformers .
Powder XRD : Validate phase purity if crystallographic data suggests polymorphism.
Basic: What analytical techniques ensure purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for pharmacological assays .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage).
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed piperidine under acidic conditions).
Advanced: How to identify biological targets for this compound?
Methodological Answer:
Target Fishing : Use computational tools (SwissTargetPrediction) to prioritize receptors like GPCRs or kinases .
In Vitro Profiling :
- Enzyme Inhibition Assays : Test against COX-2 or PDE4 (inflammatory targets) .
- Receptor Binding Screens : Radiolabeled ligand competition assays for BK B2 or serotonin receptors .
CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate receptors in cell models.
Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
Discrepancies may stem from:
- Metabolic Instability : Use microsomal incubation (e.g., human liver microsomes) to identify metabolic hotspots (e.g., pyrazole oxidation).
- PK/PD Modeling : Correlate plasma concentration (LC-MS/MS quantification) with efficacy in rodent models.
- Prodrug Design : Mask labile groups (e.g., esterification of piperidine nitrogen) to enhance bioavailability .
Case Study : A structural analog showed 10x higher in vitro potency but poor in vivo efficacy due to rapid hepatic clearance. Solution: Introduce a cyclopropyl group to block CYP3A4-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
